molecular formula C26H24BrNO4 B2578450 3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid CAS No. 2352279-69-5

3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid

Cat. No.: B2578450
CAS No.: 2352279-69-5
M. Wt: 494.385
InChI Key: KVIPCFHUADZEQL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid is a complex organic compound that features a bromophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Bromophenyl Intermediate: This involves the bromination of a phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of the Fmoc Group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The bromophenyl intermediate is then coupled with the Fmoc-protected amino acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry due to the presence of the Fmoc protecting group.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group during coupling reactions and is later removed under basic conditions. The bromophenyl group can participate in various chemical transformations, enabling the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
  • 3-(4-Methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
  • 3-(4-Nitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid

Uniqueness

3-(4-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific chemical modifications. The combination of the Fmoc protecting group and the bromophenyl moiety makes it a versatile intermediate in organic synthesis.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrNO4/c1-26(2,16-11-13-17(27)14-12-16)23(24(29)30)28-25(31)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-14,22-23H,15H2,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIPCFHUADZEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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